molecular formula C12H11BrF3NO2 B8153658 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide

Cat. No.: B8153658
M. Wt: 338.12 g/mol
InChI Key: PZIBEJPVJQYEGI-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the bromination of 3-(trifluoromethyl)phenol to obtain 4-bromo-3-(trifluoromethyl)phenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with cyclopropylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and cyclopropylacetamide moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide
  • 2-(4-Fluoro-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide
  • 2-(4-Iodo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide

Uniqueness

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-10-4-3-8(5-9(10)12(14,15)16)19-6-11(18)17-7-1-2-7/h3-5,7H,1-2,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIBEJPVJQYEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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